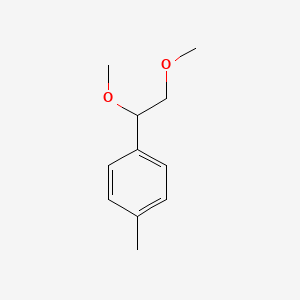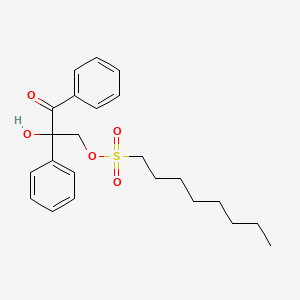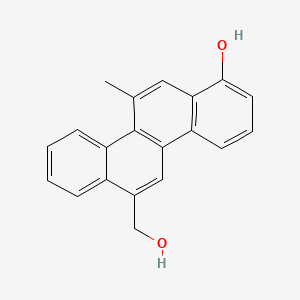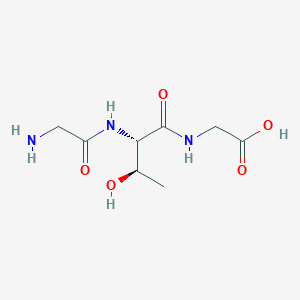
Glycyl-L-threonylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-threonylglycine is a tripeptide composed of glycine and threonine amino acids. It has the molecular formula C8H15N3O5 and a molecular weight of 233.22 g/mol
Métodos De Preparación
The synthesis of Glycyl-L-threonylglycine typically involves the condensation of glycine and threonine. One common method is to use glycyl chloride hydrochloride, which is prepared from glycine and thionyl chloride. This intermediate is then reacted with threonine in an aqueous solution to form this compound . The reaction conditions often involve mild temperatures and pH adjustments to optimize yield and purity.
Análisis De Reacciones Químicas
Glycyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Hydrolysis: Acidic or basic hydrolysis can break down the peptide bonds, yielding the constituent amino acids.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Glycyl-L-threonylglycine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It serves as a substrate in enzymatic studies to understand protein synthesis and degradation.
Mecanismo De Acción
The mechanism of action of Glycyl-L-threonylglycine involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, regulating cellular functions and metabolic pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological processes .
Comparación Con Compuestos Similares
Glycyl-L-threonylglycine can be compared with other similar tripeptides, such as:
- Glycyl-L-isoleucylglycine
- Glycyl-L-asparagylglycine
- Glycyl-histidylglycine
- Glycylmethionylglycine
- Glycylphenylalanylglycine
These compounds share similar structural features but differ in their amino acid composition, which can influence their biological activity and applications. This compound is unique due to the presence of threonine, which imparts specific properties related to its hydroxyl group.
Propiedades
Número CAS |
85774-49-8 |
|---|---|
Fórmula molecular |
C8H15N3O5 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H15N3O5/c1-4(12)7(11-5(13)2-9)8(16)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,16)(H,11,13)(H,14,15)/t4-,7+/m1/s1 |
Clave InChI |
JQFILXICXLDTRR-FBCQKBJTSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)CN)O |
SMILES canónico |
CC(C(C(=O)NCC(=O)O)NC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
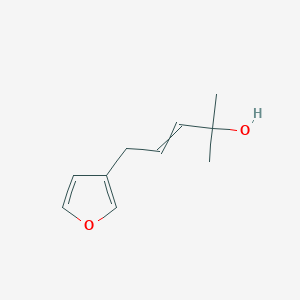
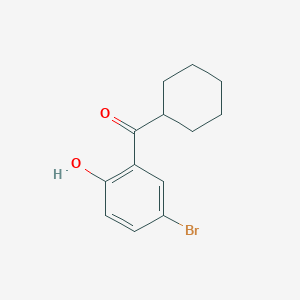
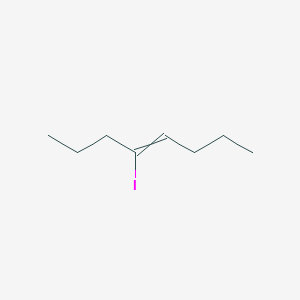
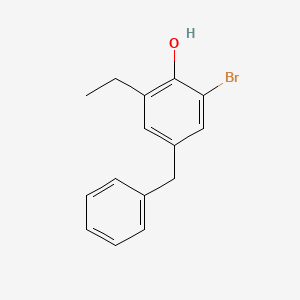
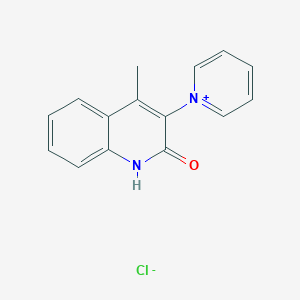
![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
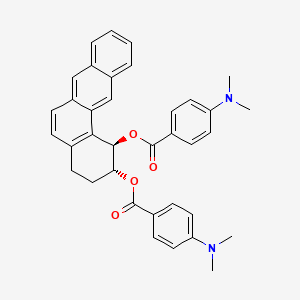
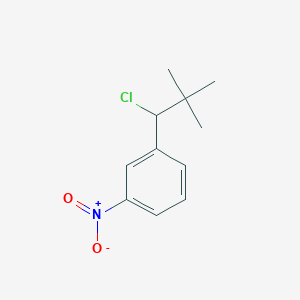
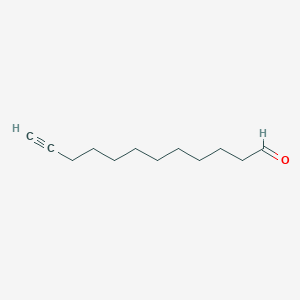
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
